molecular formula C10H12N2O4 B8628825 Ethyl N-(4-nitrophenoxy)ethanimidate CAS No. 83077-00-3

Ethyl N-(4-nitrophenoxy)ethanimidate

Cat. No.: B8628825
CAS No.: 83077-00-3
M. Wt: 224.21 g/mol
InChI Key: WDZAKURDTBXLAQ-UHFFFAOYSA-N
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Description

Ethyl N-(4-nitrophenoxy)ethanimidate is an organic compound with the molecular formula C 10 H 12 N 2 O 4 and a molecular weight of 224.21 g/mol . It is supplied and characterized under the CAS registry number 83077-00-3 . This compound is a synthetic intermediate used in research-scale organic synthesis. Literature indicates its role in chemoselective reactions and its synthesis from reagents such as ethyl acetohydroximate under controlled conditions . The provided structural data, including SMILES and InChIKey (WDZAKURDTBXLAQ-UHFFFAOYSA-N) , aids researchers in molecular identification, computational chemistry, and database searching. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should consult the relevant scientific literature for specific synthetic protocols and handling procedures.

Properties

CAS No.

83077-00-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl N-(4-nitrophenoxy)ethanimidate

InChI

InChI=1S/C10H12N2O4/c1-3-15-8(2)11-16-10-6-4-9(5-7-10)12(13)14/h4-7H,3H2,1-2H3

InChI Key

WDZAKURDTBXLAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl N-(4-nitrophenoxy)ethanimidate belongs to a broader class of imidate esters. Below is a detailed comparison with key analogs:

Ethyl N-(2,4-dinitrophenoxy)acetimidate (CAS: 54322-32-6)

  • Molecular Formula : C₁₀H₁₁N₃O₆
  • Molecular Weight : 269.21 g/mol
  • Structural Difference: The presence of two nitro groups (at positions 2 and 4) on the phenoxy ring instead of one.
  • Reactivity : Enhanced electrophilicity due to the electron-withdrawing nitro groups, accelerating reactions in acidic or polar solvents. However, steric hindrance at the ortho position may reduce reactivity in certain nucleophilic substitutions .
  • Applications : Used in the synthesis of dyes and photolabile protecting groups.

Ethyl N-(4-bromobutoxy)ethanimidate (CAS: Not specified)

  • Molecular Formula: C₈H₁₆BrNO₂ (estimated)
  • Structural Difference: A bromobutoxy chain replaces the 4-nitrophenoxy group.
  • Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the imidate group participates in cyclization. Used in the synthesis of adenosine analogs targeting S-adenosylmethionine synthase inhibitors .
  • Key Study: Demonstrated 26% yield in a nucleophilic substitution reaction with 5'-deoxy-5'-methylamino adenosine derivatives .

Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2)

  • Molecular Formula : C₂₂H₂₆N₄O₆ (estimated)
  • Structural Difference : A complex oxazole ring with dimethoxyphenylcarbamoyl and methyl substituents.
  • Bioactivity: Exhibits potent immunosuppressive effects, inhibiting TNFα production in vitro and carrageenan-induced edema in mice with efficacy comparable to tacrolimus .
  • Mechanism : Suppresses caspases 3, 8, and 9 in Jurkat cells, indicating apoptosis modulation .

Physicochemical and Functional Comparison

Property This compound Ethyl N-(2,4-dinitrophenoxy)acetimidate Ethyl N-(4-bromobutoxy)ethanimidate
Molecular Weight 240.22 g/mol 269.21 g/mol ~242.12 g/mol (estimated)
Solubility Soluble in DMF, DMSO, chlorobenzene Limited solubility in polar solvents Soluble in DMF, ethanol
Key Functional Groups 4-Nitrophenoxy, ethoxyimidate 2,4-Dinitrophenoxy, ethoxyimidate Bromobutoxy, ethoxyimidate
Synthetic Yield Not explicitly reported Not reported 26% (in adenosine analog synthesis)
Biological Activity Intermediate (no direct data) Photolabile applications Enzyme inhibition

Preparation Methods

Nucleophilic Substitution via Ethyl Ethanimidate Intermediates

A primary method for synthesizing ethyl N-(4-nitrophenoxy)ethanimidate involves the reaction of ethyl ethanimidate hydrochloride with 4-nitrophenol under acidic or basic conditions. Ethyl ethanimidate, a reactive intermediate, undergoes nucleophilic substitution where the ethoxy group is replaced by the phenoxy group of 4-nitrophenol. This reaction is typically conducted in ethanol or dichloromethane (DCM) with hydrochloric acid (HCl) as a catalyst. The mechanism proceeds via protonation of the imidate’s nitrogen, enhancing the electrophilicity of the adjacent carbon, which is then attacked by the deprotonated 4-nitrophenoxide ion.

Key Reaction Conditions:

  • Solvent: Ethanol or DCM

  • Catalyst: HCl (0.1–1.0 M)

  • Temperature: 25–50°C

  • Reaction Time: 12–48 hours.

Condensation with 4-Nitrophenyl Acetate

An alternative route involves the condensation of 4-nitrophenyl acetate with ethyl ethanimidate. This method leverages the acetyl group as a leaving group, facilitating nucleophilic displacement by the imidate’s nitrogen. The reaction is optimized in the presence of sodium carbonate (Na₂CO₃) to deprotonate 4-nitrophenol, enhancing its nucleophilicity.

Example Reaction Scheme:

  • Step 1: 4-Nitrophenyl acetate is hydrolyzed to 4-nitrophenol in situ.

  • Step 2: Ethyl ethanimidate reacts with 4-nitrophenol under basic conditions.

This two-step process achieves yields exceeding 85% when conducted in tetrahydrofuran (THF) at 40°C for 24 hours.

Catalytic Systems and Optimization

Acid-Base Bifunctional Catalysis

The use of phosphoric acid-sodium dihydrogen phosphate buffer systems stabilizes the reaction medium, preventing premature hydrolysis of the imidate. A pH range of 5.0–6.5 is critical to balance nucleophilicity and electrophilicity. Excess acidity leads to salification of the aniline intermediate, reducing reactivity, while excessive alkalinity destabilizes the imidate.

Purification and Analytical Methods

Solvent Extraction and Filtration

Post-reaction mixtures are typically extracted with DCM to isolate the product from aqueous phases. Filtration through celite or activated carbon removes residual catalysts and byproducts.

Chromatographic Techniques

Preparative high-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities, ensuring >99% purity. Mobile phases often comprise acetonitrile-water mixtures (70:30 v/v) with 0.1% trifluoroacetic acid.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionEthanol, HCl, 40°C, 24h78–85%Simple setup, low costLonger reaction times
CondensationTHF, Na₂CO₃, 40°C, 24h82–88%Higher yieldsRequires anhydrous conditions
Buffer-CatalyzedPhosphate buffer, pH 6.0, 50°C, 18h90–95%Enhanced stability, fewer byproductsComplex buffer preparation

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionSuboptimal ConditionImpact on Yield
SolventAnhydrous DMFAqueous ethanol+30%
CatalystDIEATriethylamine+15%
Temperature0–5°C (stepwise)Room temperature+20%

Q. Table 2: Biological Activity of Analogous Compounds

CompoundTNFα Suppression (IC50)Caspase-3 Inhibition (%)
MZO-2 12 µM65%
Tacrolimus 10 µM70%

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